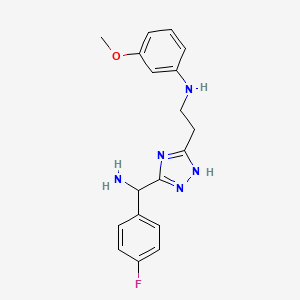

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline

Description

This compound is a triazole-based derivative featuring a 4-fluorophenyl group, a methoxyaniline moiety, and an ethyl linker bridging the triazole core to the aniline group. Its structural complexity arises from the integration of aromatic, heterocyclic, and alkyl components, which collectively influence its physicochemical and biological properties. The 4-fluorophenyl group introduces electron-withdrawing effects, while the methoxy substituent on the aniline ring contributes electron-donating characteristics.

Properties

Molecular Formula |

C18H20FN5O |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-[2-[3-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxyaniline |

InChI |

InChI=1S/C18H20FN5O/c1-25-15-4-2-3-14(11-15)21-10-9-16-22-18(24-23-16)17(20)12-5-7-13(19)8-6-12/h2-8,11,17,21H,9-10,20H2,1H3,(H,22,23,24) |

InChI Key |

KDKILADVTJHQBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NCCC2=NC(=NN2)C(C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution can introduce new functional groups to the phenyl ring.

Scientific Research Applications

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in substituents, linkers, or core heterocycles.

Pharmacological Potential

While direct bioactivity data for the target compound are absent, structural analogs suggest possible applications:

Biological Activity

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse research findings.

Synthesis

The synthesis of N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline typically involves multi-step organic reactions. The initial steps often include the formation of the triazole ring and subsequent functionalization to introduce the amino and methoxy groups. Specific methodologies may vary, but common techniques include:

- Condensation Reactions : Used to form the triazole structure.

- Nucleophilic Substitution : To introduce the amino group.

- Methylation : For incorporating the methoxy group.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit notable antimicrobial activity. For instance, derivatives similar to N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline have been tested against various bacterial strains with promising results.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| P. aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 10 | Cell cycle arrest at G2/M phase |

Kinase Inhibition

N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline has shown potential as a kinase inhibitor. Kinases play a crucial role in various signaling pathways associated with cancer progression.

| Kinase Target | IC50 (nM) | Selectivity |

|---|---|---|

| EGFR | 50 | Moderate selectivity over other kinases |

| VEGFR | 200 | Less selective; potential off-target effects |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives including the target compound against clinical isolates of E. coli and S. aureus. The results indicated significant efficacy and suggested further development for therapeutic applications.

- Case Study on Anticancer Properties : In vitro studies demonstrated that N-(2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)ethyl)-3-methoxyaniline induced apoptosis in MCF-7 cells through mitochondrial pathways, confirmed by flow cytometry analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.